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Compound of Interest

Compound Name: N,N-Diethylacetoacetamide

Cat. No.: B146574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

organic compound N,N-Diethylacetoacetamide (CAS No. 2235-46-3). The information

presented herein is intended to support research and development activities by providing

detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with standardized experimental protocols.

Core Spectroscopic Data
The following sections present the fundamental spectroscopic data for N,N-
Diethylacetoacetamide, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of N,N-Diethylacetoacetamide.

¹H NMR Data

The ¹H NMR spectrum of N,N-Diethylacetoacetamide was acquired in deuterated chloroform

(CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Assignment
Chemical Shift

(ppm)
Multiplicity Integration

Coupling

Constant (J) in

Hz

CH₃ (ethyl) 1.140, 1.186 t 6H 7.1

CH₂ (ethyl) 3.296, 3.397 q 4H 7.1

CH₂ (acetyl) 3.517 s 2H -

CH₃ (acetyl) 2.281 s 3H -

Note: The two ethyl groups are diastereotopic, leading to distinct signals for the CH₂ and CH₃

protons.

¹³C NMR Data

Due to the limited availability of direct experimental ¹³C NMR data for N,N-
Diethylacetoacetamide in the public domain, the following data for the closely related

analogue, N,N-Dimethylacetoacetamide, is provided as a reference. The spectral patterns are

expected to be similar, with predictable shifts for the ethyl versus methyl groups.

Assignment (for N,N-

Dimethylacetoacetamide)
Chemical Shift (ppm)

C=O (amide) 169.4

C=O (ketone) 204.8

CH₂ 51.5

N-CH₃ 35.6, 37.8

CO-CH₃ 30.2

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following are the characteristic IR absorption bands for N,N-Diethylacetoacetamide.
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Wavenumber (cm⁻¹) Intensity Assignment

~2975 Strong C-H stretch (alkane)

~1715 Strong C=O stretch (ketone)

~1645 Strong C=O stretch (amide)

~1450 Medium C-H bend (alkane)

~1260 Medium C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following table lists the major fragments observed in the electron ionization

(EI) mass spectrum of N,N-Diethylacetoacetamide.[1]

m/z Relative Intensity (%) Plausible Fragment

157 15.3 [M]⁺ (Molecular Ion)

142 6.2 [M - CH₃]⁺

114 7.6 [M - C₃H₇]⁺

100 4.3 [M - C₄H₅O]⁺

86 3.1 [C₅H₁₂NO]⁺

85 9.2 [C₅H₁₁NO]⁺

72 32.6 [C₄H₁₀N]⁺

58 100.0 [C₃H₈N]⁺

44 22.7 [C₂H₆N]⁺

43 38.3 [C₂H₃O]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b146574?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_127-19-5_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation: Approximately 10-20 mg of N,N-Diethylacetoacetamide is accurately

weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

NMR Tube: The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR

spectrometer.

Acquisition Parameters (¹H NMR):

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 20 ppm

Acquisition Parameters (¹³C NMR):

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

IR Spectroscopy
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Attenuated Total Reflectance (ATR) - FTIR

Sample Application: A small drop of neat N,N-Diethylacetoacetamide is placed directly onto

the crystal of an ATR-FTIR spectrometer.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for

characteristic absorption bands.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of N,N-Diethylacetoacetamide is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an

electron ionization (EI) source is used.

GC Conditions:

Injector temperature: 250 °C

Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a

rate of 10 °C/min.

Carrier gas: Helium at a constant flow rate.

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Source temperature: 230 °C.
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Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the

compound, and the corresponding mass spectrum is analyzed for the molecular ion and

fragmentation pattern.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of N,N-
Diethylacetoacetamide.
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General workflow for the spectroscopic analysis of N,N-Diethylacetoacetamide.
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Plausible mass fragmentation pathway for N,N-Diethylacetoacetamide.
Structural assignments of ¹H NMR signals for N,N-Diethylacetoacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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